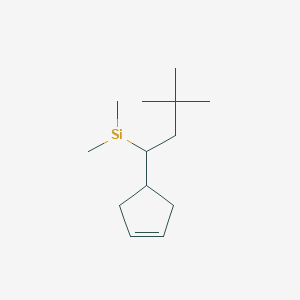

CID 11218075

Description

CID 11218075 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database.

Properties

Molecular Formula |

C13H25Si |

|---|---|

Molecular Weight |

209.42 g/mol |

InChI |

InChI=1S/C13H25Si/c1-13(2,3)10-12(14(4)5)11-8-6-7-9-11/h6-7,11-12H,8-10H2,1-5H3 |

InChI Key |

OWTCNPAKQBPRTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C1CC=CC1)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 11218075 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the production process can improve the physical and chemical properties of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

CID 11218075 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

CID 11218075 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and treatment of diseases.

Industry: Utilized in the production of materials with enhanced properties, such as increased solubility and stability .

Mechanism of Action

The mechanism of action of CID 11218075 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 11218075, we compare its hypothetical properties (based on PubChem’s framework) with structurally or functionally related compounds from the evidence.

Table 1: Key Properties of this compound and Analogous Compounds

Note: Specific data for this compound are unavailable in the provided evidence; comparisons are inferred from PubChem’s general framework and analogous compounds.

Key Findings

Structural Similarities: Betulin (CID 72326) and betulinic acid (CID 64971) are lupane-type triterpenoids with documented anticancer and antiviral activities. If this compound belongs to this class, it may share a pentacyclic triterpenoid backbone but differ in functional groups (e.g., hydroxylation or carboxylation patterns) . Oscillatoxin D (CID 101283546), a marine-derived polyketide, exhibits a distinct macrocyclic structure with cytotoxic properties. This compound is unlikely to belong to this class unless it shares polyketide synthase-derived features .

Analytical Characterization :

- Techniques such as GC-MS and LC-ESI-MS () are critical for resolving complex mixtures and identifying CID-based compounds. For example, vacuum distillation coupled with GC-MS can isolate CID-containing fractions, while LC-ESI-MS enables structural elucidation via in-source collision-induced dissociation (CID) .

Bioactivity Gaps: Unlike betulinic acid (CID 64971), which shows broad-spectrum antiviral activity, or oscillatoxin D (CID 101283546), which targets marine pathogens, this compound’s biological roles remain uncharacterized in the provided literature.

Research Implications

- Cheminformatics Integration : PubChem’s CID system () enables cross-referencing of chemical data, but the absence of this compound in the evidence highlights gaps in publicly available research. Collaborative efforts to populate such entries with spectral data, synthetic pathways, and bioassays are essential.

- Comparative Pharmacology : Analogous compounds like betulinic acid (CID 64971) and oscillatoxin derivatives () suggest this compound could be optimized for targeted therapeutic applications if its structure-activity relationships are elucidated.

Q & A

How can I formulate a focused research question for studying CID 11218075's mechanism of action in biological systems?

- Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does this compound (intervention) modulate enzyme activity (outcome) in in vitro mammalian cell models (population) compared to existing inhibitors (comparison)?" Ensure specificity by defining variables (e.g., concentration ranges, assay types) and aligning with gaps in literature .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

- Begin with keyword searches in databases like PubMed or Web of Science using terms such as "this compound," "chemical properties," and "biological activity." Use Boolean operators (AND/OR) to refine results. Prioritize peer-reviewed articles and exclude non-academic sources (e.g., commercial websites). Organize findings thematically (e.g., synthesis, mechanistic studies) and assess study quality using criteria like sample size and reproducibility .

Q. How should I design experiments to assess this compound's pharmacokinetic properties?

- Adopt a stepwise approach :

- Objective : Define measurable endpoints (e.g., bioavailability, half-life).

- Materials : Standardize reagents, cell lines, and instrumentation (e.g., HPLC for quantification).

- Controls : Include positive/negative controls and vehicle-treated groups.

- Data Collection : Use triplicate measurements and document protocols rigorously for reproducibility .

Q. What are best practices for ensuring ethical compliance in studies involving this compound?

- Follow institutional guidelines for chemical safety (e.g., MSDS protocols) and animal/human subject approvals (if applicable). Disclose conflicts of interest and funding sources in publications. Use established datasets or collaborate with certified labs to minimize redundant experimentation .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy across studies be resolved?

- Apply contradiction analysis :

- Identify principal contradictions (e.g., divergent IC50 values) and assess methodological variables (e.g., assay conditions, solvent polarity).

- Use meta-analysis to quantify variability and determine if discrepancies arise from technical (e.g., instrumentation) or biological (e.g., cell line heterogeneity) factors. Prioritize studies with transparent protocols and replicate key experiments .

Q. What strategies optimize multi-omics integration to study this compound's polypharmacology?

- Combine transcriptomic, proteomic, and metabolomic datasets using tools like Pathway Commons or STRING . Apply machine learning (e.g., random forests) to identify cross-omics biomarkers linked to this compound's activity. Validate findings with orthogonal assays (e.g., CRISPR screens or in silico docking) .

Q. How do I design a longitudinal study to evaluate this compound's chronic toxicity?

- Experimental Framework :

- Cohorts : Dose-ranging groups with staggered sampling timelines (e.g., 4, 12, 24 weeks).

- Endpoints : Histopathology, serum biomarkers (e.g., ALT/AST), and behavioral assessments.

- Statistical Power : Calculate sample size using pilot data to ensure detection of low-effect signals.

- Data Interpretation : Use survival analysis (Kaplan-Meier curves) and adjust for confounders (e.g., age, diet) .

Q. What computational methods validate this compound's target engagement in silico?

- Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with experimental data (e.g., SPR or ITC). Use free-energy calculations (MM/PBSA) to quantify affinity. Cross-validate with cryo-EM or X-ray crystallography if structural data are available .

Methodological Guidelines

- Data Presentation : Use tables to summarize key findings (e.g., IC50 values across studies) and highlight trends. Avoid redundant figures; prioritize clarity over complexity .

- Reproducibility : Share raw data and code via repositories like Zenodo or GitHub. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Peer Review : Solicit feedback from domain experts early to refine hypotheses and avoid pitfalls (e.g., overinterpretation of correlative data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.